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Compound of Interest

Compound Name: Acetyl nitrate

Cat. No.: B3343971 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the synthesis, reactive nature,

and diverse applications of acetyl nitrate in organic synthesis. It focuses on its interactions

with a range of nucleophiles, supported by quantitative data, detailed experimental protocols,

and mechanistic diagrams.

Introduction to Acetyl Nitrate
Acetyl nitrate, with the chemical formula CH₃C(O)ONO₂, is the mixed anhydride of acetic and

nitric acids.[1] It is a colorless, fuming liquid that is notoriously unstable and potentially

explosive, especially upon heating.[1][2] Despite its hazardous nature, acetyl nitrate is a highly

effective and versatile reagent in organic chemistry, primarily used for nitration and acetylation

reactions.

It was first prepared in 1907 from acetic anhydride and dinitrogen pentoxide.[1] Today, it is most

commonly generated in situ by reacting concentrated nitric acid with an excess of acetic

anhydride, a method that mitigates some of the risks associated with its isolation.[1][3] This in-

situ generation is crucial for its application in both laboratory and industrial settings, including

the synthesis of key pharmaceutical intermediates.[2][4][5]
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The reactivity of acetyl nitrate solutions is complex, as the active electrophilic species can vary

depending on the reaction conditions and the substrate. Several species are believed to be

involved in its reactions:

Protonated Acetyl Nitrate (AcOHNO₂⁺): In the presence of a strong acid catalyst (e.g.,

H₂SO₄), acetyl nitrate can be protonated. Evidence suggests this protonated form is the

principal nitrating agent for many nucleophiles, including alkenes and activated aromatic

compounds like anisole.[6][7]

Nitronium Ion (NO₂⁺): Acetyl nitrate can exist in equilibrium with its ionic components,

including the powerful electrophile, the nitronium ion.[4] This is particularly relevant in polar

solvents and is a key intermediate in many aromatic nitration reactions.

Dinitrogen Pentoxide (N₂O₅): In some solutions, especially those prepared from nitric acid

and acetic anhydride, dinitrogen pentoxide can be present and act as the nitrating agent.

The prevailing mechanism, whether involving protonated acetyl nitrate or the nitronium ion, is

often debated and can be substrate-dependent.
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Caption: In-situ generation of acetyl nitrate from nitric acid and acetic anhydride.

Reactivity with Carbon Nucleophiles
Alkenes
Acetyl nitrate readily reacts with alkenes via electrophilic addition to yield primarily β-nitro

acetates, with β-nitroalkenes often formed as significant byproducts.[7] The reaction is typically

rapid, often completing within minutes at or below room temperature.[7] For less reactive

alkenes, a catalytic amount of sulfuric acid can significantly accelerate the reaction.[6][7]

The addition of acetyl nitrate to the double bond is often stereospecific. For example, the

reaction with cis- and trans-2-butene proceeds mainly through a cis-addition mechanism.[6]
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Caption: Overview of acetyl nitrate's reactivity with various nucleophiles.

Table 1: Reaction of Acetyl Nitrate with Various Alkenes[6][7]

Alkene
Substrate

Temperature
(°C)

Time
Yield of β-Nitro
Acetate (%)

Yield of β-
Nitroalkene
(%)

cis-2-Butene -20 to 14 < 5 min 64 3

trans-2-Butene -20 to 6 < 5 min 58 3

Cyclopentene -20 to 35 < 5 min 20 50

Cyclohexene 0 to 5 1.5 hr 45 15

1-

Phenylcyclohexe

ne

- - 49 35

Styrene - - 40-70 -

| trans-Stilbene | - | - | 40-70 | - |

Aromatic Compounds
Acetyl nitrate is a potent reagent for the electrophilic nitration of aromatic compounds.[3] The

reaction is typically performed by generating the acetyl nitrate in situ. This method offers

advantages over traditional mixed-acid (H₂SO₄/HNO₃) nitrations, often providing higher

selectivity and proceeding under milder conditions.[2] The reaction is particularly effective for

activated aromatic and heteroaromatic systems. For instance, the nitration of furfural (as its

diacetate derivative) is diffusion-limited, indicating extremely fast kinetics.[4]

Reactivity with Heteroatom Nucleophiles
Nitrogen Nucleophiles (Amines)
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Acetyl nitrate exhibits dual reactivity towards amines. It can act as an acetylating agent, akin

to acetyl chloride, converting amines to their corresponding acetamides.[1] 2 RNH₂ +

CH₃C(O)ONO₂ → [RNH₃]NO₃ + CH₃CONH-R

Alternatively, when used for the nitration of secondary amines, it can produce N-nitramines.[8]

The ease of nitration is inversely proportional to the basicity of the amine; less basic amines

are more readily nitrated. For strongly basic secondary amines, a chloride catalyst is often

required to achieve good yields.[8]

Sulfur Nucleophiles (Sulfides and Thiols)
Acyl nitrates, including acetyl nitrate, react rapidly with sulfides to yield sulfoxides.[7] This

oxidation is efficient, high-yielding, and occurs even at very low temperatures (e.g., -76 °C)

without over-oxidation to the sulfone.[7] While direct studies on the reaction of acetyl nitrate
with thiols are less common, the broader class of organic nitrates is known to react with thiols

to form S-nitrosothiols, especially in biological contexts.[9][10]

Oxygen Nucleophiles (Water, Alcohols, and Enols)
Acetyl nitrate is highly sensitive to moisture and hydrolyzes to acetic acid and nitric acid.[1]

This reactivity extends to other oxygen nucleophiles.

Enols: In the presence of an acid catalyst, acetyl nitrate reacts efficiently with enolizable

ketones, such as acetoacetic esters, to afford the corresponding α-nitro ketones in excellent

yields (90-97%).[7] The catalyst is crucial for protonating acetyl nitrate to form the active

nitrating species.[7]

Experimental Protocols
Caution: Acetyl nitrate is a high-energy, explosive material. All manipulations should be

carried out behind a blast shield in a well-ventilated fume hood by trained personnel. Reactions

are highly exothermic and require careful temperature control.

Protocol 1: General Procedure for Aromatic Nitration (In-
situ)[3]
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A mixture of acetic anhydride (5.3 eq) and 100% nitric acid (4.7 eq) is prepared and cooled in

an ice bath (0-5 °C).

A solution of the aromatic substrate (1.0 eq) in a suitable solvent (e.g., CCl₄ or acetic

anhydride) is added dropwise to the cold nitrating mixture, ensuring the temperature is

maintained below 10 °C.

The reaction is stirred at low temperature for a specified time (typically 1-4 hours) or until

completion as monitored by TLC or HPLC.

Upon completion, the reaction mixture is poured slowly into a stirred mixture of ice and water

to quench the reaction.

The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

The organic layer is washed sequentially with water, a saturated sodium bicarbonate solution

(until neutral), and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure to yield the crude nitrated product, which can be purified by crystallization

or chromatography.
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Caption: Experimental workflow for the nitration of an aromatic compound.
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Protocol 2: Nitration of an Alkene (Cyclohexene)[6]
Acetyl nitrate is prepared by adding 70% nitric acid (0.25 mol) to acetic anhydride (0.75

mol) at 10-20 °C. The solution is then cooled to 0 °C.

Cyclohexene (0.25 mol) is added to the acetyl nitrate solution over 1.5 hours, maintaining

the temperature between 0-5 °C.

The mixture is stirred for an additional period if necessary and then poured into a large

volume of ice-water.

The aqueous mixture is extracted with ether.

The ether extract is washed with water, sodium carbonate solution, and dried over calcium

chloride.

The solvent is removed, and the residual oil is fractionally distilled to separate the product

fractions (β-nitro acetate and β-nitroalkene).

Protocol 3: Continuous Flow Generation of Acetyl
Nitrate[4]
Continuous flow systems offer a safer method for handling acetyl nitrate by generating and

consuming it in small volumes.

Two separate streams are prepared: one of neat acetic anhydride (5 eq) and one of fuming

nitric acid containing a catalytic amount of concentrated sulfuric acid (3 mol%).

The two streams are pumped into a T-mixer and then through a temperature-controlled

microreactor coil (e.g., at 15 °C) with a specific residence time (e.g., 40 seconds) to generate

acetyl nitrate.

The output stream containing acetyl nitrate is then immediately mixed with a third stream

containing the nucleophilic substrate for the subsequent reaction.

This method allows for precise control over stoichiometry, temperature, and reaction time

while minimizing the amount of hazardous acetyl nitrate present at any given moment.
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Caption: Simplified mechanism for the electrophilic addition to an alkene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b3343971#understanding-the-reactivity-of-acetyl-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://patents.google.com/patent/US20180179144A1/en
https://patents.google.com/patent/US20180179144A1/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC12171659/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12171659/
https://chemrxiv.org/engage/chemrxiv/article-details/678d0eac81d2151a02c510ab
https://pubs.acs.org/doi/pdf/10.1021/ja01499a029
https://www.researchgate.net/publication/299623746_Acetyl_nitrate
https://cdnsciencepub.com/doi/10.1139/cjr48b-013
https://pubmed.ncbi.nlm.nih.gov/3130476/
https://pubmed.ncbi.nlm.nih.gov/3130476/
https://pubmed.ncbi.nlm.nih.gov/3130476/
https://pubmed.ncbi.nlm.nih.gov/1928200/
https://pubmed.ncbi.nlm.nih.gov/1928200/
https://www.benchchem.com/product/b3343971#understanding-the-reactivity-of-acetyl-nitrate-with-nucleophiles
https://www.benchchem.com/product/b3343971#understanding-the-reactivity-of-acetyl-nitrate-with-nucleophiles
https://www.benchchem.com/product/b3343971#understanding-the-reactivity-of-acetyl-nitrate-with-nucleophiles
https://www.benchchem.com/product/b3343971#understanding-the-reactivity-of-acetyl-nitrate-with-nucleophiles
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3343971?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3343971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3343971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

